molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No. B1283662
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-iodo-1-methylbenzene” is a chemical compound with the molecular formula C7H6BrI. It has a molecular weight of 296.93 . It is typically a colorless to pale-yellow to yellow-brown to brown or orange liquid .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodo-1-methylbenzene” consists of a benzene ring with bromine (Br), iodine (I), and a methyl group (CH3) attached to it .


Physical And Chemical Properties Analysis

“4-Bromo-2-iodo-1-methylbenzene” has a density of 2.1±0.1 g/cm3 . It has a boiling point of 268.4±28.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

    Organic Synthesis

    As a halogenated compound, “4-Bromo-2-iodo-1-methylbenzene” can be used as a building block in organic synthesis . The bromine and iodine atoms are reactive and can be replaced with other groups in a reaction, allowing for a wide range of possible transformations .

    Pharmacokinetics

    Some sources suggest that similar compounds might be used in the study of pharmacokinetics , which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.

    Medicinal Chemistry

    In medicinal chemistry, such compounds could be used in the synthesis of new drugs .

    Material Science

    Halogenated compounds like “4-Bromo-2-iodo-1-methylbenzene” are often used in the synthesis of new materials .

    Ligand in Halogen Exchange Reaction

    A similar compound has been used as a ligand in a halogen exchange reaction .

    Life Science Research

    Some sources suggest that similar compounds might be used in life science research .

Safety And Hazards

“4-Bromo-2-iodo-1-methylbenzene” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

4-bromo-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKMSDCJCZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572828
Record name 4-Bromo-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-1-methylbenzene

CAS RN

260558-15-4
Record name 4-Bromo-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260558-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methyl-5-bromo-iodobenzene was synthesized according to the method described by Lulinski, P., Skulski, L., Bull. Chem. Soc. Jpn. 2000 73:951-956. To a mixture of acetic acid (100 ml) and acetic anhydride (50 ml), cooled in an ice bath, was added sodium periodate (15.4 g, 72 mmol) and iodine (12.2 g, 48 mmol). While stirring vigorously, concentrated sulfuric acid (21 ml) was added slowly followed by 4-bromotoluene (23.1 g, 135 mmol). After stirring for 2 hours, the ice bath was removed and the mixture was protected from light. After stirring for 16 hours, the mixture was poured into a mixture of 10% aqueous sodium sulfite solution (250 ml) and ice (250 g), and extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (100 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residual oil was purified by distillation (87-92° C., 1 mm) to provide 2-methyl-5-bromo-iodobenzene (28.2 g, 70% yield) as colorless oil. 1H NMR (DMSO-d6) δ 7.99 (s, 1H), 7.50 (d, J=8.1 Hz, 1H), 7.28 (d, J=8.1 Hz, 1H), 2.33 (s, 3H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-iodo-4-methyl-phenylamine (5.0 g, 21 mmol) and 48% hydrobromic acid (30 ml) was heated at 90° C. for 30 minutes. After cooling in an ice bath, a solution of sodium nitrite (1.7 g, 25.2 mmol) in water (5 ml) was added and stirred for 15 minute. This mixture was added to a mixture of copper bromide (I) (3.6 g, 25.2 mmol), 48% hydrobromic acid (20 ml) and ice (50 g) cooled in an ice bath. After stirring for 20 minutes, the mixture was heated at 90° C. for 1 hour. After stirring at room temperature for 16 hours, the mixture was treated with water (350 ml) and extracted with dichloromethane (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution (100 ml), washed with saturated aqueous sodium chloride solution (100 ml), dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with hexane to give 5-bromo-2-methyl-1-iodo-benzene (4.4 g, 71% yield). 1H NMR (acetone-d6) δ 2.40 (s, 3H, CH3), 7.30 (d, 1H, J=8.2 Hz, Ar), 7.50 (dd, 1H, J=8.2 Hz, J=2.0 Hz, Ar), 8.00 (d, 1H, J=2.0 Hz, Ar).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium periodate (0.5 molar equivalent, 102.5 g, 0.48 mol) and iodine (0.3 molar equivalent, 81.6 g, 0.32 mol) are suspended in acetic acid (700 ml) and acetic anhydride (340 ml). The batch is then cooled to 10° C., and sulfuric acid (2.9 molar equivalents, 142 ml, 2.66 mol) is slowly added dropwise at this temperature. 4-Bromotoluene 5 (1 molar equivalent, 160.7 g, 0.94 mol) is subsequently slowly added dropwise at room temperature, and the batch is stirred overnight. After addition of cooled water (1000 ml) and a solution of Na2SO3 (169 g in 1000 ml), the mixture is extracted by shaking with dichloromethane (DCM). The organic phase is washed with water, dried and evaporated in a rotary evaporator. The product 6 (188.0 g, 67%) is obtained in the form of a liquid by vacuum distillation.
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Quantity
160.7 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 3
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 4
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 5
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 6
4-Bromo-2-iodo-1-methylbenzene

Citations

For This Compound
5
Citations
JD Tovar - Synthesis, 2011 - thieme-connect.com
… A soln of 4-bromo-2-iodo-1-methylbenzene (3.94 g, 13.3 mmol) in DCE (19 mL) was stirred at rt under N 2 in a 50 mL, two-necked, round-bottom flask. Benzoyl peroxide (164 mg, 0.663 …
Number of citations: 5 www.thieme-connect.com
MH Lee - 2021 - oak.ulsan.ac.kr
… 4-Bromo-2-iodo-1-methylbenzene (3.0 g, 10.1 mmol), CuI (0.09 g, 0.5 mmol), and Pd(PPh3)4 (0.58 g, 0.5 mmol) were dissolved in anhydrous diisopropylamine (i-Pr2NH) (30 mL). Into …
Number of citations: 0 oak.ulsan.ac.kr
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… S1 (134 mg, 1 mmol) was reacted with 4-bromo-2-iodo-1-methylbenzene (600 mg, 2 mmol) following the general procedure A to afford 42 mg (14%, solid) of the title compound after …
Number of citations: 30 pubs.acs.org
N Hauser - 2019 - research-collection.ethz.ch
From an application-oriented point of view, total synthesis is a means to access complex targets to assess their bioactivities in search for new drugs, crop protecting agents, fragrances, …
Number of citations: 1 www.research-collection.ethz.ch
J Skácel, S Djukic, O Baszczyňski… - Journal of Medicinal …, 2023 - ACS Publications
Purine nucleoside phosphorylase (PNP) is a well-known molecular target with potential therapeutic applications in the treatment of T-cell malignancies and/or bacterial/parasitic …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.